molecular formula C8H14N2O3S B12943086 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide

1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide

Cat. No.: B12943086
M. Wt: 218.28 g/mol
InChI Key: AGXMEVBKELEQOC-UHFFFAOYSA-N
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Description

1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide is a synthetic organic compound with a unique structure that includes a cyclobutane ring and a dioxidothietane moiety

Preparation Methods

The synthesis of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the cyclobutanecarboxamide core. The dioxidothietane moiety is then introduced through a series of reactions that may include cyclization and oxidation processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

    1-amino-N-(1,1-dioxo-3-thietanyl)-1-cyclobutanecarboxamide: This compound shares a similar core structure but differs in the functional groups attached to the cyclobutane ring.

    Cyclobutanecarboxamide derivatives: These compounds have variations in the substituents attached to the cyclobutane ring, leading to differences in their chemical and biological properties

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

1-amino-N-(1,1-dioxothietan-3-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C8H14N2O3S/c9-8(2-1-3-8)7(11)10-6-4-14(12,13)5-6/h6H,1-5,9H2,(H,10,11)

InChI Key

AGXMEVBKELEQOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)NC2CS(=O)(=O)C2)N

Origin of Product

United States

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